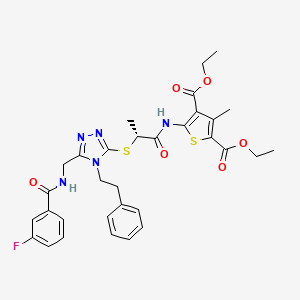
Chitin synthase inhibitor 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitin synthase inhibitor 14 is a compound designed to inhibit the activity of chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component of fungal cell walls and the exoskeletons of insects and crustaceans. The inhibition of chitin synthase disrupts the formation of chitin, making this compound a valuable target for antifungal and insecticidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 14 typically involves the use of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-(1,4)-linked N-acetylglucosamine units . The reaction conditions often involve the use of UDP-activated N-acetylglucosamine as the sugar donor, which is then catalyzed by chitin synthase to form the glycosidic linkages .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as cryo-electron microscopy helps in understanding the structural basis of the compound, which aids in its large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Chitin synthase inhibitor 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activity .
Aplicaciones Científicas De Investigación
Chitin synthase inhibitor 14 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of glycosyltransferases.
Biology: Helps in understanding the role of chitin in fungal cell wall synthesis and insect exoskeleton formation.
Medicine: Potential use as an antifungal and insecticidal agent.
Industry: Used in the development of new antifungal and insecticidal products.
Mecanismo De Acción
Chitin synthase inhibitor 14 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death . The molecular targets involved include the glycosyl donor and acceptor sites of chitin synthase .
Comparación Con Compuestos Similares
Similar Compounds
Polyoxin B: Another chitin synthase inhibitor with similar antifungal properties.
Nikkomycin: A compound with a structure similar to polyoxin, used as an agricultural insecticide and fungicide.
Uniqueness
Chitin synthase inhibitor 14 is unique due to its high specificity and potency in inhibiting chitin synthase. It has shown better inhibitory effects compared to other similar compounds, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C25H26ClN5O5 |
|---|---|
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
1'-[2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]acetyl]spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34) |
Clave InChI |
NXSUIRNYGMLAHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)







![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
